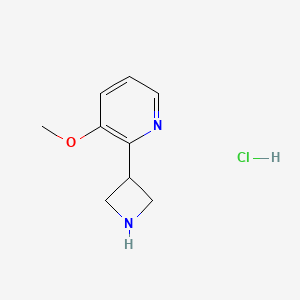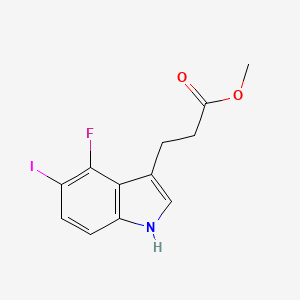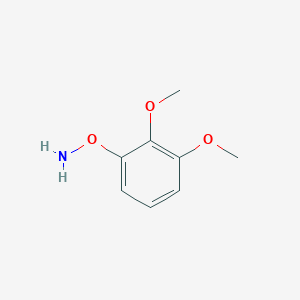
2-(3-Azetidinyl)-3-methoxypyridine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “MFCD32662347” is a chemical entity with unique properties and applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32662347” involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained. Catalysts and solvents may be used to facilitate the reactions.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods: In an industrial setting, the production of “MFCD32662347” is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD32662347” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “MFCD32662347” into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogens, acids, and bases are typical reagents in substitution reactions.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
“MFCD32662347” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use in drug development.
Medicine: Research explores its therapeutic potential, including its role in treating specific diseases or conditions.
Industry: “MFCD32662347” is utilized in the production of materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which “MFCD32662347” exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins within a biological system. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Compound A: Shares a similar molecular structure but differs in its functional groups, leading to distinct reactivity and applications.
Compound B: Has comparable chemical properties but is used in different industrial applications due to its unique stability.
Compound C: Exhibits similar biological activity but with variations in potency and selectivity.
Uniqueness: “MFCD32662347” stands out due to its specific combination of chemical properties, making it versatile for various applications. Its unique reactivity and stability under different conditions highlight its potential in both research and industrial settings.
Eigenschaften
Molekularformel |
C9H13ClN2O |
|---|---|
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
2-(azetidin-3-yl)-3-methoxypyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-12-8-3-2-4-11-9(8)7-5-10-6-7;/h2-4,7,10H,5-6H2,1H3;1H |
InChI-Schlüssel |
LLYUEWBGBILENZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC=C1)C2CNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,2,4-Trifluorobenzo[d][1,3]dioxole](/img/structure/B13709996.png)


![4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene](/img/structure/B13710012.png)

![9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13710028.png)

![N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide](/img/structure/B13710037.png)
